![molecular formula C15H15N3O2S B5767029 3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)
3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that belongs to the class of carbonic anhydrase inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This enzyme plays a crucial role in maintaining the acid-base balance in the body. Inhibition of carbonic anhydrase activity by this compound leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure in the eye and a decrease in seizure activity in the brain.
Biochemical and Physiological Effects:
3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure in the eye, which makes it a potential candidate for the treatment of glaucoma. It has also been shown to decrease seizure activity in the brain, which makes it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to inhibit the growth of cancer cells, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide. One of the potential future directions is the development of more efficient synthesis methods for this compound. Another potential future direction is the investigation of its potential use in the treatment of other diseases such as osteoporosis and renal tubular acidosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-aminopyridine with carbon disulfide followed by the reaction with 3-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has been investigated for its potential use in the treatment of glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
3-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-20-12-7-5-6-11(10-12)14(19)18-15(21)17-13-8-3-4-9-16-13/h3-10H,2H2,1H3,(H2,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVJFQAZWJDBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.